
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one is a brominated organic compound with a unique structure characterized by three bromine atoms and two methyl groups attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one typically involves the bromination of 3,4-dimethylphenol. The reaction conditions must be carefully controlled to achieve the desired product. For instance, the bromination of 3,4-dimethylphenol can lead to either 2,5,6-tribromo-3,4-dimethylphenol or this compound, depending on the conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Reductive dehalogenation: The compound can undergo reductive dehalogenation, leading to the formation of 3,4-dimethylphenol.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include bromine and other halogens, with reactions typically carried out in the presence of a catalyst or under acidic conditions.
Reductive dehalogenation: This reaction often involves the use of reducing agents such as hydrogen iodide or electrochemical methods.
Major Products Formed
Electrophilic substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.
Reductive dehalogenation: The major product is 3,4-dimethylphenol.
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic substitution and reductive dehalogenation. In electrophilic substitution, the bromine atoms are replaced by other electrophiles, while in reductive dehalogenation, the bromine atoms are removed, leading to the formation of 3,4-dimethylphenol .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: This compound is similar in structure but lacks the methyl groups present in 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Another brominated compound with a similar cyclohexadienone structure.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: This compound has a similar cyclohexadienone ring but with different substituents.
Uniqueness
This compound is unique due to the presence of both bromine atoms and methyl groups on the cyclohexa-2,5-dien-1-one ring
Propiedades
Número CAS |
63113-33-7 |
|---|---|
Fórmula molecular |
C8H7Br3O |
Peso molecular |
358.85 g/mol |
Nombre IUPAC |
2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H7Br3O/c1-4-6(10)7(12)5(9)3-8(4,2)11/h3H,1-2H3 |
Clave InChI |
MOPSUCZKUNOYFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=CC1(C)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


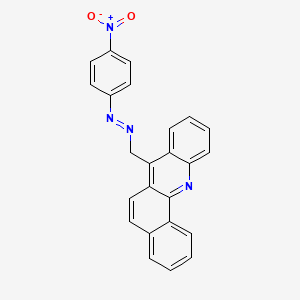
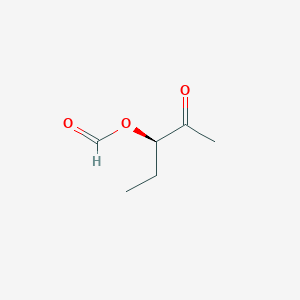
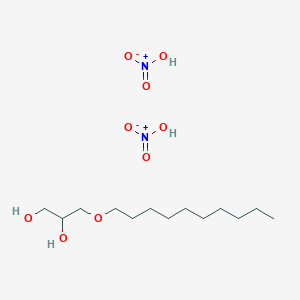
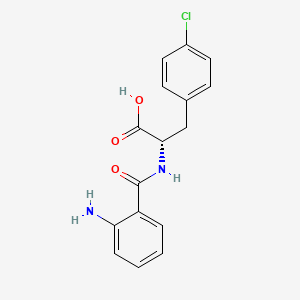
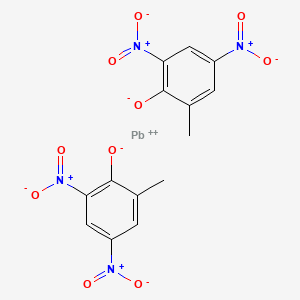
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
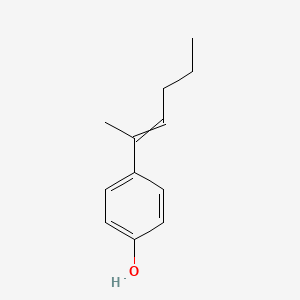
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
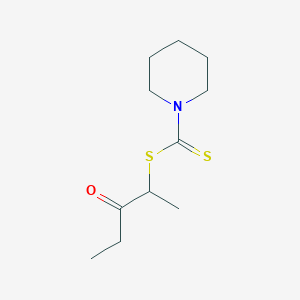
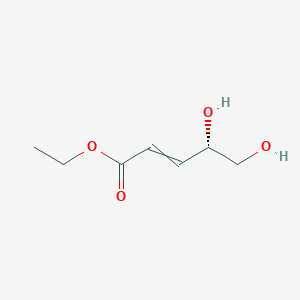
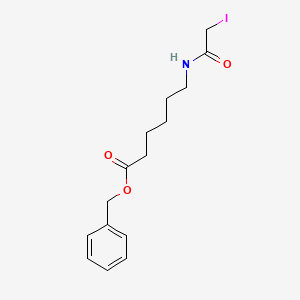
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
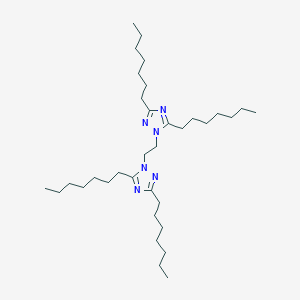
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
